molecular formula C8H8FN5 B1518297 2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline CAS No. 1156374-96-7

2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline

Cat. No.: B1518297
CAS No.: 1156374-96-7
M. Wt: 193.18 g/mol
InChI Key: AFLSVSVRFYNQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline is a chemical compound characterized by its unique structure, which includes a fluorine atom, a methyl group, and a tetrazolyl group attached to an aniline core

Mechanism of Action

Anilines

are a class of compounds derived from ammonia and are characterized by a nitrogen atom attached to a phenyl group. They are used as precursors to many chemicals, including dyes, drugs, and plastics .

Tetrazoles

, on the other hand, are a class of compounds that contain a five-membered ring of four nitrogen atoms and one carbon atom. They are used in various fields such as pharmaceuticals, agrochemicals, and explosives due to their high nitrogen content .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline typically involves a multi-step process. One common method includes the nitration of aniline to form 2-fluoro-5-nitroaniline, followed by the reduction of the nitro group to an amine. The tetrazole ring is then introduced through a diazotization reaction followed by cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst or iron powder.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of amines or hydroxylamines.

  • Substitution: Formation of various substituted anilines or tetrazoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: Its applications extend to the development of new materials and chemical processes, making it valuable in various industrial processes.

Comparison with Similar Compounds

  • 2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline hydrochloride: Similar structure but with a different substituent on the tetrazole ring.

  • 2-fluoro-4-(4,4,5,5-tetramethyl-1H-1,2,3,4-tetrazol-1-yl)aniline: Similar core structure but with different substituents on the tetrazole ring.

Uniqueness: 2-Fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline is unique due to its specific combination of fluorine, methyl, and tetrazolyl groups, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-fluoro-5-(5-methyltetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN5/c1-5-11-12-13-14(5)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLSVSVRFYNQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.